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Abstract
Anhedonia, the diminished ability to experience pleasure, is a core symptom of major

depressive disorder (MDD) and is often induced by chronic stress. The kappa opioid receptor

(KOR) system has emerged as a key player in the pathophysiology of stress-induced

anhedonia. Navacaprant (formerly BTRX-335140, NMRA-140), a potent and highly selective

KOR antagonist, is being investigated as a novel therapeutic for MDD. This technical guide

provides an in-depth overview of the mechanism of action of Navacaprant and its impact on

stress-induced anhedonia models, integrating both preclinical concepts and clinical trial data.

This document details the experimental protocols for key preclinical stress models, presents

available quantitative data in structured tables, and visualizes complex pathways and

workflows using Graphviz diagrams.

The Kappa Opioid Receptor System and Stress-
Induced Anhedonia
Chronic stress leads to the upregulation of the endogenous KOR ligand, dynorphin, in brain

regions critical for reward and motivation, such as the nucleus accumbens (NAc) and the

ventral tegmental area (VTA). The activation of KORs by dynorphin has an inhibitory effect on

dopamine release, a key neurotransmitter in the brain's reward pathway. This reduction in

dopaminergic signaling is believed to be a primary driver of anhedonia.[1]
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Navacaprant is a highly selective KOR antagonist with a 300-fold selectivity for the KOR over

the mu-opioid receptor.[2] By blocking the binding of dynorphin to KORs, Navacaprant is
hypothesized to disinhibit dopamine neurons, thereby restoring normal reward processing and

alleviating anhedonia.[3]
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KOR-mediated anhedonia signaling pathway.

Preclinical Assessment in Stress-Induced
Anhedonia Models
Preclinical animal models are crucial for evaluating the efficacy of novel antidepressants in

treating anhedonia. The following sections detail the protocols for two widely used models:

Chronic Unpredictable Stress (CUS) and Social Defeat Stress.

Chronic Unpredictable Stress (CUS) Model
The CUS model exposes rodents to a series of mild, unpredictable stressors over several

weeks to induce a state of helplessness and anhedonia, mimicking aspects of human

depression.

Animals: Male C57BL/6J mice are commonly used.

Housing: Animals are single-housed to prevent social buffering.

Stress Regimen: For 4-6 weeks, mice are subjected to a daily, unpredictable stressor. The

stressors are varied to prevent habituation and can include:

Cage tilt (45°)

Wet bedding

Overnight illumination

Stroboscopic lighting

White noise

Forced swim in cold water (4°C)

Restraint stress

Social stress (e.g., housing with an aggressive mouse)
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Behavioral Assessment: Anhedonia is primarily assessed using the Sucrose Preference Test.

Habituation: Mice are habituated to a two-bottle choice of 1% sucrose solution for 48 hours.

Baseline Measurement: Following habituation, mice are given a choice between a bottle of

1% sucrose solution and a bottle of water for 24 hours. The position of the bottles is

swapped after 12 hours to avoid place preference.

Post-Stress Measurement: The SPT is repeated after the CUS protocol.

Calculation: Sucrose preference is calculated as: (Sucrose Intake (g) / (Sucrose Intake (g) +

Water Intake (g))) * 100%. A significant decrease in sucrose preference in the stressed group

compared to the control group indicates anhedonia.
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Workflow for the Chronic Unpredictable Stress model.

Social Defeat Stress Model
This model utilizes the resident-intruder paradigm to induce a depressive-like phenotype,

including social avoidance and anhedonia, in rodents.

Animals: Male C57BL/6J mice (intruders) and larger, aggressive CD-1 mice (residents) are

used.

Stress Procedure: For 10 consecutive days, the intruder mouse is placed in the home cage

of a resident mouse for 5-10 minutes, during which it is physically defeated.

Sensory Contact: After the physical interaction, the intruder is housed in the same cage but

separated from the resident by a perforated divider, allowing for continuous sensory (visual,
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olfactory, auditory) stress for the remainder of the 24-hour period.

Behavioral Assessment: Social avoidance is assessed by measuring the time the intruder

spends in an interaction zone with a novel mouse. Anhedonia is measured using the

Sucrose Preference Test.

Start Acclimation Baseline Social Interaction
& Sucrose Preference

Social Defeat Stress
(10 days)

Drug/Vehicle
Administration

Post-Stress Social
Interaction & Sucrose

Preference
Data Analysis

Click to download full resolution via product page

Workflow for the Social Defeat Stress model.

Preclinical Efficacy of Selective KOR Antagonists
While specific quantitative preclinical data for Navacaprant in stress-induced anhedonia

models are not extensively published, studies on other selective KOR antagonists provide

evidence for the therapeutic potential of this class of compounds. The following table

summarizes representative data from a study using the short-acting KOR antagonist AZ-MTAB

in a social defeat stress model.[4]

Table 1: Effect of a Selective KOR Antagonist (AZ-MTAB) on Sucrose Preference in Mice

Subjected to Social Defeat Stress

Treatment Group
Sucrose Preference (%) -
Males

Sucrose Preference (%) -
Females

Control + Vehicle ~90% ~90%

Control + AZ-MTAB ~90% ~90%

Social Defeat + Vehicle ~70% ~75%

Social Defeat + AZ-MTAB ~90% ~90%
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*p < 0.0001 compared to Control + Vehicle. Data are approximations based on graphical

representations in the cited source.[4]

These data demonstrate that social defeat stress significantly reduces sucrose preference,

indicative of anhedonia, and that pretreatment with a selective KOR antagonist can prevent this

deficit. A conference abstract has indicated that Navacaprant (as BTRX-335140) also blocks

sucrose-anhedonia in a social defeat model, though the quantitative data were not presented.

Clinical Evidence of Navacaprant in Major
Depressive Disorder
Navacaprant has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of

MDD. A key secondary endpoint in these studies was the change in anhedonia, as measured

by the Snaith-Hamilton Pleasure Scale (SHAPS).

Phase 2 Clinical Trial (NCT04221230)
This randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of

Navacaprant 80 mg once daily in adults with MDD.

Table 2: Change from Baseline in SHAPS Score in the Phase 2 Trial of Navacaprant

Population Timepoint
Navacapran
t (80 mg)

Placebo

Least
Squares
Mean
Difference
(LSMD)

p-value

Efficacy

Population
Week 4 - - -2.8 0.004

Week 8 - - -3.4 0.002

Moderate-to-

Severe MDD
Week 8 - - -4.8 0.001

Data from the prespecified last-observation-carried-forward (LOCF) analysis.
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In the Phase 2 study, Navacaprant demonstrated a statistically significant improvement in

symptoms of anhedonia compared to placebo.

Phase 3 Clinical Trial (KOASTAL-1)
The KOASTAL-1 study was the first of three Phase 3 trials evaluating Navacaprant as a

monotherapy for MDD. The study did not meet its primary endpoint for the overall reduction in

depressive symptoms.

Table 3: Change from Baseline in SHAPS Score in the KOASTAL-1 Phase 3 Trial

Population Timepoint
Navacaprant (80
mg) Change from
Baseline

Placebo Change
from Baseline

Overall Population Week 6 - -

Female Participants Week 6 -7.2 -4.9

While the overall study did not meet its secondary endpoint for anhedonia, a greater numerical

improvement was observed in female participants receiving Navacaprant compared to

placebo.

Conclusion and Future Directions
The kappa opioid receptor system is a compelling target for the treatment of stress-induced

anhedonia. Navacaprant, a selective KOR antagonist, has shown promise in alleviating

anhedonic symptoms in a Phase 2 clinical trial for MDD. While detailed preclinical data for

Navacaprant in stress-induced anhedonia models are not yet widely published, the available

information and data from other selective KOR antagonists support its mechanism of action.

The mixed results from the Phase 3 KOASTAL-1 study highlight the complexities of treating

MDD and anhedonia.

Future research should focus on the publication of detailed preclinical studies with

Navacaprant to further elucidate its effects in animal models of stress-induced anhedonia.

Additionally, further analysis of the clinical trial data, particularly the observed sex differences,

may provide valuable insights for future clinical development and patient stratification. The
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ongoing and planned clinical trials in the KOASTAL program will be critical in determining the

ultimate therapeutic potential of Navacaprant for individuals suffering from MDD and

anhedonia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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